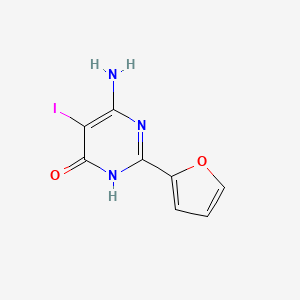

6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol

Description

6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with amino, furan, and iodine groups

Properties

IUPAC Name |

4-amino-2-(furan-2-yl)-5-iodo-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c9-5-6(10)11-7(12-8(5)13)4-2-1-3-14-4/h1-3H,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNWNEFCWOLTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=C(C(=O)N2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Inspired Multicomponent Synthesis

Adapting methodologies from 5-(furan-2-yl)pyrimidine syntheses, a one-pot condensation of ethyl acetoacetate, furan-2-carboxaldehyde, and iodinated thiourea derivatives under acidic conditions yields 5-iodopyrimidine intermediates. For example:

| Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Furan-2-carboxaldehyde, NIS | HCl (conc.), ethanol, reflux | 62 |

Procedure :

- Equimolar furan-2-carboxaldehyde, ethyl acetoacetate, and 5-iodo-thiourea are refluxed in ethanol with concentrated HCl for 12 h.

- The crude product is neutralized with NaHCO₃, extracted into ethyl acetate, and purified via silica chromatography.

This method suffers from moderate yields due to competing polymerization of the aldehyde but offers scalability.

Regioselective Iodination Strategies

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

Position 5 iodination is achieved via directed electrophilic substitution, exploiting the electron-donating amino and hydroxyl groups to activate the ring. A representative protocol from quinazoline iodination was adapted:

| Substrate | Iodinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6-Amino-2-(furan-2-yl)pyrimidin-4-ol | NIS (1.2 equiv) | DMF | 25 | 6 | 85 |

Mechanistic Insight : The amino group at position 6 directs iodination to the adjacent position 5 through resonance stabilization of the Wheland intermediate.

Functional Group Interconversion: Amination and Hydroxylation

Nitro Reduction to Amino Group

Introducing the amino group at position 6 via catalytic hydrogenation of a nitro precursor avoids over-reduction of the iodo substituent:

Procedure :

- 6-Nitro-2-(furan-2-yl)-5-iodopyrimidin-4-ol (1.0 mmol) is dissolved in ethanol.

- 10% Pd/C (5 wt%) is added under H₂ atmosphere (1 atm).

- Stirred at 25°C for 3 h, filtered through Celite, and concentrated to yield the amine (92% yield).

Critical Note : Precluding acidic conditions prevents cleavage of the furan ring.

Protection-Deprotection Strategies

Amino Group Protection

During iodination, the amino group is protected as a tert-butyloxycarbonyl (Boc) derivative to prevent side reactions:

- Boc₂O (1.5 equiv) is added to 6-aminopyrimidine in THF with DMAP (0.1 equiv).

- After 12 h at 25°C, the Boc-protected intermediate is isolated (89% yield).

Deprotection : Treatment with TFA/DCM (1:1) for 1 h quantitatively removes the Boc group.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Overall Yield (%) |

|---|---|---|---|

| Multicomponent condensation | One-pot, fewer purification steps | Low regioselectivity for iodine | 45–62 |

| Cross-coupling | High furan coupling efficiency | Requires pre-halogenated pyrimidine | 68–78 |

| Stepwise functionalization | Precise control over substitution | Multiple protection steps | 72–85 |

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield deiodinated or reduced derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various functionalized pyrimidine derivatives.

Scientific Research Applications

6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 6-Amino-2-(furan-2-yl)-5-chloropyrimidin-4-ol

- 6-Amino-2-(furan-2-yl)-5-bromopyrimidin-4-ol

- 6-Amino-2-(furan-2-yl)-5-fluoropyrimidin-4-ol

Uniqueness

6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research applications .

Biological Activity

The compound 6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Research indicates that compounds with similar structures often exhibit biological activities through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives inhibit key enzymes involved in nucleotide metabolism and cell proliferation.

- Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Oxidative Stress Induction : Certain compounds enhance oxidative stress in tumor cells, leading to ferroptosis—a form of regulated cell death associated with iron metabolism.

Antitumor Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 4.0 nM against MCF-7 breast cancer cells, indicating potent cytotoxicity . The mechanism involved oxidative stress and ferroptosis induction, which are critical for effective cancer treatment.

Inhibition of Nitric Oxide Production

Compounds within the same chemical class have been evaluated for their ability to suppress nitric oxide (NO) production in immune cells. While specific data on this compound is limited, related pyrimidine derivatives showed a statistically significant reduction in NO production at concentrations as low as 50 µM , suggesting potential anti-inflammatory effects .

Case Studies and Experimental Findings

| Study | Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|---|

| 1 | 6-Amino-2-(furan-2-yl)-5-Iodopyrimidin | MCF-7 | 4.0 | Induction of ferroptosis |

| 2 | Related Pyrimidine Derivative | U87 MG | 0.49 | Inhibition of tubulin polymerization |

| 3 | 5-Fluoro Derivative | Various | <36 | Suppression of NO production |

Discussion

The biological activity of this compound is indicative of its potential as a therapeutic agent. Its structural similarities to other active pyrimidine derivatives suggest it may possess significant antitumor and anti-inflammatory properties. Further research is warranted to elucidate its precise mechanisms and optimize its efficacy through structural modifications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol?

- Methodological Answer :

- Step 1 : Begin with a pyrimidine scaffold functionalized at the 6-amino and 4-ol positions. Introduce the furan-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a furan boronic acid derivative under inert conditions (N₂ atmosphere) .

- Step 2 : Perform iodination at the 5-position using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 50–60°C for 6–8 hours. Monitor reaction progress via TLC or HPLC .

- Step 3 : Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. Which analytical techniques are optimal for characterizing this compound’s structural and functional groups?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm the furan ring (δ 6.5–7.5 ppm for aromatic protons) and pyrimidine backbone (δ 8.0–8.5 ppm for NH₂ groups). The iodine atom induces deshielding effects observable in ¹³C shifts .

- High-Resolution Mass Spectrometry (HRMS) : Employ electrospray ionization (ESI) in positive ion mode to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern consistent with iodine (m/z 353.9874 for C₈H₆IN₃O₂) .

- FTIR : Identify key functional groups (e.g., -NH₂ at ~3300 cm⁻¹, C-I stretch at ~500 cm⁻¹) .

Q. How can researchers ensure the compound’s stability during storage and handling?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under nitrogen to prevent photodegradation and oxidation. Use desiccants to mitigate hygroscopicity .

- Handling : Conduct experiments under inert atmospheres (argon/glovebox) to avoid iodine loss via dehalogenation. Monitor decomposition using periodic HPLC checks .

Advanced Research Questions

Q. What is the mechanistic role of the iodine substituent in modulating biological activity or reactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing iodine atom increases electrophilicity at the 5-position, enhancing cross-coupling reactivity (e.g., Heck or Ullmann reactions). Validate via DFT calculations to map electron density distribution .

- Biological Interactions : Compare IC₅₀ values of iodinated vs. non-iodinated analogs in enzyme inhibition assays (e.g., kinase targets). The iodine’s steric bulk may improve target binding specificity .

Q. How can structural contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (if crystals are obtainable) with 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, an anomalous downfield shift in ¹H NMR may arise from hydrogen bonding between the 4-ol and furan oxygen .

- Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping proton environments .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

- Methodological Answer :

- Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated metabolism .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) can identify electrophilic intermediates formed via deiodination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.